Cas no 869486-79-3 (3-(4-fluorophenyl)-Pyridazine)
3-(4-fluorophenyl)-Pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-fluorophenyl)-Pyridazine
- 3-(4-fluorophenyl)pyridazine
- EN300-377985
- 869486-79-3
- 6-(4-fluorophenyl)pyridazine
- SCHEMBL3458918
-
- Inchi: 1S/C10H7FN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H
- InChI Key: CXHLIVQUWXRZEI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=CN=N1
Computed Properties
- Exact Mass: 174.05932639g/mol
- Monoisotopic Mass: 174.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 25.8Ų
3-(4-fluorophenyl)-Pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377985-0.05g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 0.05g |
$959.0 | 2023-03-02 | ||
| Enamine | EN300-377985-0.1g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 0.1g |
$1005.0 | 2023-03-02 | ||
| Enamine | EN300-377985-0.25g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 0.25g |
$1051.0 | 2023-03-02 | ||
| Enamine | EN300-377985-0.5g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 0.5g |
$1097.0 | 2023-03-02 | ||
| Enamine | EN300-377985-1.0g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-377985-2.5g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 2.5g |
$2240.0 | 2023-03-02 | ||
| Enamine | EN300-377985-5.0g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 5.0g |
$3313.0 | 2023-03-02 | ||
| Enamine | EN300-377985-10.0g |
3-(4-fluorophenyl)pyridazine |
869486-79-3 | 10.0g |
$4914.0 | 2023-03-02 |
3-(4-fluorophenyl)-Pyridazine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-(4-fluorophenyl)-Pyridazine
Professional Introduction to Compound with CAS No. 869486-79-3 and Product Name: 3-(4-fluorophenyl)-Pyridazine
3-(4-fluorophenyl)-Pyridazine, identified by its Chemical Abstracts Service (CAS) number 869486-79-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom at the para position of the phenyl ring and the pyridazine core introduces specific electronic and steric characteristics, making it a valuable scaffold for designing novel therapeutic agents.
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is known for its versatility in medicinal chemistry. It serves as a privileged structure in drug discovery, contributing to various pharmacological activities such as kinase inhibition, antimicrobial effects, and anti-inflammatory properties. The introduction of a 4-fluorophenyl group further modulates the compound's pharmacokinetic and pharmacodynamic profiles, enhancing its binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-(4-fluorophenyl)-Pyridazine with target proteins with high precision. Studies indicate that this compound exhibits promising interactions with enzymes involved in metabolic pathways, suggesting its potential as an inhibitor of diseases related to metabolic dysregulation. For instance, preliminary computational studies have shown that it may interact with protein kinase C (PKC) isoforms, which are implicated in various signaling pathways associated with cancer and inflammation.
In the context of oncology research, 3-(4-fluorophenyl)-Pyridazine has been explored as a candidate for developing small-molecule inhibitors targeting aberrant signaling pathways in cancer cells. The fluorine substituent at the phenyl ring enhances the compound's metabolic stability and bioavailability, critical factors for effective drug candidates. Moreover, the pyridazine core's ability to engage with multiple binding pockets on target proteins allows for the design of highly specific inhibitors with minimal off-target effects.
Experimental validation of these computational predictions has been conducted through high-throughput screening (HTS) and enzyme-based assays. Initial results from in vitro studies suggest that 3-(4-fluorophenyl)-Pyridazine demonstrates inhibitory activity against several kinases, including those overexpressed in resistant tumor cell lines. The compound's ability to disrupt aberrant signaling networks holds promise for addressing multidrug resistance in cancer therapy.
Beyond oncology, this compound has been investigated for its potential role in treating inflammatory and autoimmune disorders. The pyridazine scaffold is known to modulate inflammatory pathways by interacting with transcription factors and cytokine receptors. The presence of a fluorine atom further fine-tunes its pharmacological properties, enhancing its efficacy as an anti-inflammatory agent. Preclinical studies have shown that derivatives of 3-(4-fluorophenyl)-Pyridazine exhibit significant anti-inflammatory effects without compromising immune function.
The synthesis of 3-(4-fluorophenyl)-Pyridazine involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the pyridazine core efficiently. These synthetic strategies not only ensure scalability but also allow for structural modifications to optimize pharmacological activity.
Quality control and analytical characterization of 869486-79-3 are paramount to guaranteeing its consistency and reliability in pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are utilized to confirm the compound's identity and purity. These analytical methods provide detailed insights into the molecular structure and integrity of the product, ensuring compliance with regulatory standards.
The growing interest in fluorinated compounds stems from their enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts. The electronic properties of fluorine atoms can significantly influence the reactivity and selectivity of drug candidates. In 3-(4-fluorophenyl)-Pyridazine, the fluorine atom at the para position of the phenyl ring contributes to π-stacking interactions with aromatic residues on target proteins, thereby strengthening binding affinity.
Future directions in research involving 869486-79-3 include exploring its potential in combination therapies with other drugs targeting different signaling pathways. Combination regimens have shown increased efficacy in treating complex diseases by addressing multiple aspects of disease progression simultaneously. Additionally, investigating the compound's mechanism of action at a molecular level will provide valuable insights into its therapeutic potential.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 3-(4-fluorophenyl)-Pyridazine exemplifies how structural modifications can lead to compounds with enhanced therapeutic profiles. Continued research efforts are expected to yield more derivatives with improved efficacy and safety profiles for treating various diseases.
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